3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride
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Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a condensation reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the cyclization of an α-haloketone with an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine hydrochloride
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Uniqueness
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H15Cl2N3 |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-10-4-8-3-2-7(9)5-11(6)8;;/h4,7H,2-3,5,9H2,1H3;2*1H |
InChI Key |
XKUSCNSKQZBVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CC(CC2)N.Cl.Cl |
Origin of Product |
United States |
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